N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine moiety, and a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and piperidine sulfonyl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems to monitor temperature, pressure, and pH would ensure consistent product quality. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H36N4O3S2 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H36N4O3S2/c1-22-17-23(2)20-31(19-22)37(33,34)26-10-6-7-24(18-26)27-21-36-28(29-25-8-4-3-5-9-25)32(27)12-11-30-13-15-35-16-14-30/h3-10,18,21-23H,11-17,19-20H2,1-2H3 |
InChI Key |
IIOMUPPGLPLANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5)C |
Origin of Product |
United States |
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